2-(1-Adamantyl)oxirane
Overview
Description
Mechanism of Action
Target of Action
Adamantane derivatives are known for their diverse applications in medicinal chemistry, catalyst development, and nanomaterials . They frequently interact with carbocation or radical intermediates that have unique stability and reactivity compared to simple hydrocarbon derivatives .
Mode of Action
The mode of action of 2-(1-Adamantyl)oxirane involves radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds . This process provides a variety of products incorporating diverse functional groups .
Biochemical Pathways
It is known that adamantyl radicals can react directly with o2 to give oxygenated products . This suggests that this compound may influence oxidative pathways.
Pharmacokinetics
The adamantane moiety is often introduced into structures of already active drugs to increase their lipophilicity and improve their pharmacological properties . This suggests that this compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . This suggests that this compound may have significant effects at the molecular and cellular level.
Action Environment
It is known that the synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates . This suggests that the action of this compound may be influenced by factors such as temperature and the presence of other chemical species.
Biochemical Analysis
Biochemical Properties
2-(1-Adamantyl)oxirane plays a significant role in biochemical reactions, particularly in the synthesis of epoxy resins and polycarbonates . It reacts with halides such as chlorine or bromine to form epoxides, which are crucial intermediates in various chemical processes. The compound interacts with enzymes and proteins involved in these reactions, facilitating the formation of stable products. For instance, it can interact with cytochrome P450 enzymes, which are known to catalyze the oxidation of organic substances, including the formation of epoxides .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the activity of ion channels and transporters, leading to changes in cellular ion homeostasis . Additionally, this compound can alter the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to enzyme inhibition or activation . The compound’s oxirane ring is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and DNA. This interaction can result in the inhibition of enzyme activity or the activation of signaling pathways that regulate gene expression . Furthermore, this compound can induce oxidative stress by generating reactive oxygen species, which can further modulate cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of by-products that may have different biological activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause persistent changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular functions, while higher doses can lead to significant changes in cellular metabolism and gene expression . Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response. Additionally, high doses of this compound can cause toxic or adverse effects, including oxidative stress, inflammation, and cellular damage .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes hydroxylation and other oxidative reactions catalyzed by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can affect the levels of metabolites and the overall metabolic flux within cells, influencing cellular energy production and utilization .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transporters. Once inside the cell, this compound can localize to specific cellular compartments, where it interacts with target biomolecules . Its distribution within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the endoplasmic reticulum, where it interacts with enzymes involved in protein synthesis and folding . Its presence in the nucleus can also affect gene expression by interacting with DNA and transcription factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Adamantyl)oxirane typically involves the reaction of adamantane derivatives with suitable epoxidizing agents. One common method is the oxidation of 2-(1-adamantyl)ethanol using a peracid, such as m-chloroperbenzoic acid, under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxirane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Chemical Reactions Analysis
Types of Reactions: 2-(1-Adamantyl)oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols or other oxygenated products.
Reduction: Reduction of the oxirane ring can yield alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of substituted adamantane derivatives.
Common Reagents and Conditions:
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) under mild conditions.
Reduction: Metal hydrides (e.g., lithium aluminum hydride) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products:
Oxidation: Diols or other oxygenated compounds.
Reduction: Alcohols or reduced derivatives.
Substitution: Substituted adamantane derivatives with various functional groups.
Scientific Research Applications
2-(1-Adamantyl)oxirane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique properties.
Comparison with Similar Compounds
1-Adamantylamine:
2-(1-Adamantyl)ethanol: An alcohol derivative used as an intermediate in the synthesis of other compounds.
1-Adamantylmethanol: Another alcohol derivative with similar properties and applications.
Uniqueness: 2-(1-Adamantyl)oxirane is unique due to the presence of the oxirane ring, which imparts distinct reactivity and potential for further functionalization. The combination of the stable adamantane structure with the reactive oxirane ring makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-(1-adamantyl)oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-8-2-10-3-9(1)5-12(4-8,6-10)11-7-13-11/h8-11H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZLOWONDMXBIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4CO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80562171 | |
Record name | 2-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80562171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28173-62-8 | |
Record name | 2-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80562171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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